5-(4-Pyridazin-3-ylpiperazin-1-yl)pyridine-2-carbonitrile
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Overview
Description
“5-(4-Pyridazin-3-ylpiperazin-1-yl)pyridine-2-carbonitrile” is a chemical compound. It is a type of substituted pyridine, which is a structural motif found in numerous bioactive molecules . Pyridines can be found in various natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in various studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Scientific Research Applications
Synthesis and Characterization
5-(4-Pyridazin-3-ylpiperazin-1-yl)pyridine-2-carbonitrile and its derivatives are primarily synthesized for research applications. These compounds are synthesized through various chemical reactions, often starting from basic chemical compounds, and are characterized by their unique chemical structures and properties. For instance, 3-Dimethyl-1-[3-methyl-(4H)-5-phenylimidazol[2,1-b]thiazol-2-yl]prop-2-enone 4 was used as a key intermediate for the synthesis of pyridazinones and pyridazine-6-imine, highlighting the versatility in chemical reactions and the potential for creating a diverse range of compounds (Sayed, Khalil, Ahmed, & Raslan, 2002).
Biological Activity
Several studies focus on the biological activity of these compounds, particularly their antimicrobial and anticancer properties. For example, a study synthesized and evaluated novel pyridine and fused pyridine derivatives for their antimicrobial and antioxidant activities. The compounds exhibited moderate to good binding energies on the target protein, indicating potential therapeutic applications (Flefel et al., 2018).
Another study synthesized derivatives of 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile and evaluated them for their antibacterial and antitumor activities. The structural elucidation was based on spectral facts and elemental analysis, indicating a structured approach to understanding the compound's potential in medical research (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Inhibitory Properties
The inhibitory properties of these compounds are also a significant area of research. For instance, FYX-051, a derivative, is a potent inhibitor of bovine milk xanthine oxidoreductase, displaying both structure- and mechanism-based inhibition. This suggests the potential of these compounds in inhibiting specific enzymes and could be valuable in developing treatments for conditions like hyperuricemia (Matsumoto, Okamoto, Ashizawa, & Nishino, 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyridazine and pyridazinone derivatives, have been shown to interact with a range of biological targets, exhibiting diverse pharmacological activities .
Mode of Action
Pyrimidine-5-carbonitrile derivatives have been designed as atp mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (egfr) . This suggests that 5-(4-Pyridazin-3-ylpiperazin-1-yl)pyridine-2-carbonitrile might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to a wide range of pharmacological activities .
Result of Action
Compounds with similar structures have been shown to exhibit a wide range of biological activities, suggesting that this compound might have similar effects .
Properties
IUPAC Name |
5-(4-pyridazin-3-ylpiperazin-1-yl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c15-10-12-3-4-13(11-16-12)19-6-8-20(9-7-19)14-2-1-5-17-18-14/h1-5,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLDNJHSYXYRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CN=C(C=C2)C#N)C3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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